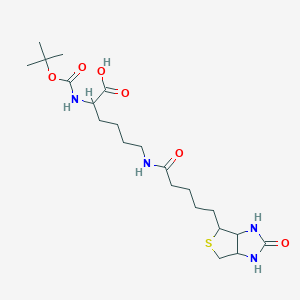

Boc-Lys(biotinyl)-OH

Beschreibung

Boc-Lys(biotinyl)-OH is a protected lysine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a biotinyl moiety on the ε-amino side chain. This compound is pivotal in peptide synthesis for introducing biotin tags, enabling applications in affinity purification, diagnostic assays, and targeted drug delivery due to biotin's strong interaction with streptavidin . The Boc group offers acid-labile protection, allowing selective deprotection during solid-phase synthesis while retaining the biotinyl group intact .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Boc-Lys(biotinyl)-OH beinhaltet typischerweise die Schutz der Lysin-Aminogruppe mit einer tert-Butoxycarbonyl (Boc)-Gruppe, gefolgt von der Biotinylierung der Lysin-Seitenkette. Der allgemeine Syntheseweg ist wie folgt:

Schutz von Lysin: Lysin wird mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin umgesetzt, um die Aminogruppe zu schützen.

Biotinylierung: Das geschützte Lysin wird dann mit Biotin-N-hydroxysuccinimidester (Biotin-NHS) in Gegenwart einer Base umgesetzt, um die Biotin-Einheit an die Lysin-Seitenkette zu binden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Boc-Lys(biotinyl)-OH folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet:

Schutz im großen Maßstab: Mittels industrieller Reaktoren wird Lysin mit Boc2O geschützt.

Biotinylierung: Das geschützte Lysin wird dann mit Biotin-NHS in großen Reaktoren biotinyliert.

Reinigung: Das Endprodukt wird mittels Techniken wie Kristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Boc-Lys(biotinyl)-OH hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Proteininteraktionsstudien: Die Biotin-Einheit ermöglicht eine einfache Detektion und Reinigung von biotinylierten Proteinen, wodurch die Untersuchung von Protein-Protein-Interaktionen erleichtert wird.

Enzymtests: Wird als Substrat in Enzymtests verwendet, um die Enzymaktivität und -spezifität zu untersuchen.

Arzneimittelverabreichung: Biotinylierte Verbindungen können in zielgerichteten Arzneimittelverabreichungssystemen verwendet werden.

Diagnostik: Wird in diagnostischen Tests zur Detektion von biotinylierten Molekülen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Boc-Lys(biotinyl)-OH beinhaltet die Biotin-Avidin-Wechselwirkung. Biotin hat eine hohe Affinität zu Avidin und Streptavidin, wodurch eine starke und spezifische Bindung ermöglicht wird. Diese Wechselwirkung wird in verschiedenen biochemischen Tests zur Detektion und Reinigung von biotinylierten Molekülen verwendet. Der Lysinrest kann auch an Peptidbindungen beteiligt sein, wodurch eine Einbindung in Proteine und Peptide ermöglicht wird.

Wissenschaftliche Forschungsanwendungen

Boc-Lys(biotinyl)-OH has numerous applications in scientific research:

Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.

Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.

Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.

Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.

Wirkmechanismus

The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Physical and Solubility Properties

Biologische Aktivität

Boc-Lys(biotinyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-(biotin)-L-lysine, is a biotinylated derivative of lysine that plays a significant role in biochemical research and biotechnology. This compound combines the protective Boc group with a biotin moiety, which is crucial for its biological activity and applications.

Chemical Structure and Properties

- Molecular Formula : C_{22}H_{38}N_{4}O_{4}S

- Molecular Weight : 472.61 g/mol

- Functional Groups : The compound features a lysine backbone with a biotin attached to the epsilon amino group, allowing for specific interactions with avidin or streptavidin proteins.

Biotin acts as a cofactor for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The presence of the biotin moiety in Boc-Lys(biotinyl)-OH enhances its utility in biological assays and protein labeling due to its strong affinity for avidin and streptavidin, which are widely used in various biochemical applications.

Biological Applications

Boc-Lys(biotinyl)-OH has diverse applications in:

- Bioconjugation : Used for labeling proteins or peptides with biotin, facilitating their purification and detection.

- Assay Development : Enhances sensitivity in assays by providing a stable biotinylated component that can be easily detected.

- Surface Chemistry : Employed in the creation of biotinylated surfaces for studying protein interactions and enzyme activities.

Binding Studies

Studies have shown that Boc-Lys(biotinyl)-OH interacts effectively with avidin and streptavidin. The binding kinetics and specificity can vary based on factors such as pH and ionic strength. For example, surface plasmon resonance (SPR) studies indicate that the orientation of streptavidin on biotinylated surfaces can significantly influence enzyme activity when used in enzyme-linked assays .

Case Studies

-

Surface-Bound Enzyme Activity :

A study investigated the biological activity of enzymes immobilized on biotin-streptavidin surfaces. It was found that the enzyme's activity could be modulated by controlling the density of streptavidin on the surface. This highlights the importance of Boc-Lys(biotinyl)-OH in creating functionalized surfaces for enzyme applications . -

Protein Purification :

Boc-Lys(biotinyl)-OH has been utilized in protocols for purifying recombinant proteins through affinity chromatography. The high affinity between biotin and streptavidin allows for efficient isolation of target proteins from complex mixtures.

Comparative Analysis

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Boc-Lys-OH | Unmodified lysine with Boc protection | Lacks biotin functionality |

| Biotin-Lysine | Biotin attached directly to lysine | More reactive without protection |

| Boc-D-Lys(2-Cl-Z)-OH | Chlorinated derivative of D-lysine | Potentially different reactivity |

| N3-D-Lys(Boc)-OH | Azide-modified D-lysine | Useful in click chemistry applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.